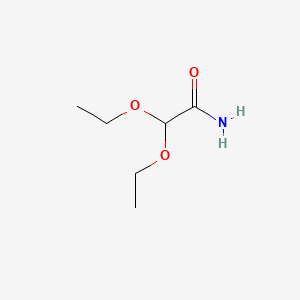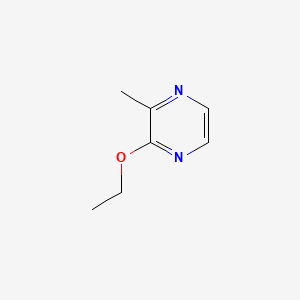
2,2-Diethoxyacetamide
Overview
Description
2,2-Diethoxyacetamide is a chemical compound with the linear formula (CH3CH2O)2CHCONH2 . It has a molecular weight of 147.17 . This compound participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .
Synthesis Analysis
The synthesis of this compound involves the use of Michael addition-cyclodehydration of a 2-(2-thiazolyl)enamine and 1-(2-thiazolyl)propynone . This process results in the formation of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CH3CH2O)2CHCONH2 . The compound has a molecular weight of 147.17 .Physical And Chemical Properties Analysis
This compound has a melting point of 76-78 °C . It appears as a white to yellow powder, flakes, or crystals .Relevant Papers One relevant paper is “First synthesis of an amythiamicin pyridine cluster” by Mark C Bagley et al . This paper discusses the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics, in which this compound participates .
Scientific Research Applications
Application in Heterocycle Synthesis
2,2-Diethoxyacetamide has been used in the synthesis of phosphorylated heterocycles. For example, diethoxyphosphorylthioacetamide, a related compound, acted as a thionating reagent in a reaction with 2,3-dichloroquinoxaline, leading to the formation of various quinoxaline derivatives. This showcases its role in synthesizing complex organic structures, particularly in heterocyclic chemistry (Kozlov et al., 2008).
Role in Radical Polymerization
In the realm of polymer science, diethoxyacetamide derivatives have been studied for their potential as co-initiators in the free radical polymerization of (meth)acrylates. This research highlights the importance of these compounds in initiating polymerization processes under specific conditions, such as visible light exposure using LEDs (Abdallah et al., 2019).
Involvement in Biodegradable Chelating Agents
Another significant application of diethoxyacetamide-related compounds is in the development of biodegradable chelating agents. These agents, like ethylenediaminetetraacetic acid (EDTA) derivatives, are crucial in various industrial, agricultural, and domestic applications. Their biodegradability makes them environmentally friendly alternatives to traditional chelating agents (Pinto et al., 2014).
Synthesis of β-Lactam Hybrids
This compound is also involved in the synthesis of β-lactam hybrids, which are important in medicinal chemistry. For instance, (benzo[d]thiazol-2-yl)phenoxyacetic acid, a related compound, has been used as a ketene source for synthesizing monocyclic 2-azetidinones, demonstrating its utility in creating novel antimicrobial agents (Alborz et al., 2018).
Solubility in Supercritical Carbon Dioxide
Research on the solubilities of amide compounds, including 2,2′-Oxybis(N,N-diethylacetamide), in supercritical carbon dioxide has provided valuable insights into their physical properties. This knowledge is essential for applications in various industrial processes and pharmaceutical formulations (Liu et al., 2008).
In Vitro Protein Synthesis Studies
The effects of chloracetamides, such as alachlor (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide), on protein synthesis have been studied both in vivo and in vitro. This research is crucial for understanding the molecular mechanisms of these compounds and their potential impact on biological systems (Deal et al., 1980).
Mechanism of Action
Biochemical Pathways
It is known that 2,2-Diethoxyacetamide participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
properties
IUPAC Name |
2,2-diethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGWFQMJHBHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210075 | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61189-99-9 | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61189-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061189999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61189-99-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Diethoxyacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN8XXW4Z7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2-diethoxyacetamide in the synthesis of ecteinascidin analogues?
A1: this compound serves as a crucial building block in the pursuit of synthesizing analogues of ecteinascidin 597, a potent anti-tumor natural product. Researchers aimed to leverage a connective Pummerer reaction, which involves the formation of a thionium ion intermediate from a sulfide followed by nucleophilic attack. [] In this context, the this compound group acts as a protected form of a carboxylic acid. This strategy allows for the controlled construction of the complex molecular architecture found in ecteinascidin analogues.
Q2: What challenges were encountered when using this compound in this synthetic approach?
A2: The research highlights that utilizing this compound in the connective Pummerer cyclisation required "more forcing conditions." [] This suggests that the presence of the diethoxyacetal group may hinder the desired cyclization reaction, potentially due to steric hindrance or electronic effects. Furthermore, a one-pot macrolactone synthesis incorporating this compound along with a thiol and electron-rich benzene ring proved unsuccessful. [] This necessitated the exploration of alternative protecting group strategies to facilitate the synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)






